3-Methylcyclopentane-1-carboxylic acid
Description
3-Methylcyclopentane-1-carboxylic acid (CAS: 152518-84-8, 24070-68-6) is a monocyclic carboxylic acid with the molecular formula C₇H₁₂O₂ and an average molecular mass of 128.171 g/mol . Its structure features a cyclopentane ring substituted with a methyl group at the 3-position and a carboxylic acid group at the 1-position. The compound is used in organic synthesis and pharmaceutical research, though its specific applications are less documented compared to its analogs. Stereochemical variations (e.g., cis/trans isomerism) are possible but remain undefined in available sources .
Properties
IUPAC Name |
3-methylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-2-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJUMZACQNBHRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24070-68-6 | |
| Record name | 3-methylcyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common method involves the alkylation of cyclopentanone followed by oxidation. The process typically involves the following steps:
Alkylation: Cyclopentanone is reacted with methyl iodide in the presence of a base such as potassium carbonate to form 3-methylcyclopentanone.
Oxidation: The 3-methylcyclopentanone is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation and advanced oxidation techniques. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-Methylcyclopentane-1-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:
- Alkylation : The compound can be alkylated to form substituted derivatives.
- Reduction : The carboxylic acid group can be reduced to an alcohol.
- Oxidation : It can be oxidized to yield ketones or aldehydes.
Reaction Pathways
The following table summarizes the types of reactions involving this compound:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Reduction | Converts carboxylic acid to alcohol | Lithium aluminum hydride |
| Oxidation | Forms ketones or aldehydes | Potassium permanganate |
| Substitution | Replaces functional groups | Thionyl chloride |
Biological Research
Potential Biological Activities
Research has indicated that this compound exhibits notable biological activities, particularly in the context of enzyme interactions and metabolic pathways. Studies have focused on its potential antidiabetic effects, where derivatives of this compound have shown promise in enhancing insulin sensitivity.
Antidiabetic Effects
A significant study demonstrated that certain derivatives, such as (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, exhibited pronounced antihyperglycemic effects. The key findings are summarized in the table below:
Medicinal Chemistry
Therapeutic Applications
Ongoing research is exploring the role of this compound as a precursor in drug synthesis. Its unique structural features allow for modifications that may lead to the development of novel therapeutic agents.
Case Studies
Several case studies have been conducted to assess the biological implications of this compound:
-
Study on Insulin Resistance
- Objective : Evaluate the effect of MCPA derivatives on insulin sensitivity.
- Findings : Significant reduction in blood glucose levels was observed in diabetic models treated with MCPA derivatives.
-
Toxicological Assessment
- Objective : Assess safety profiles of various derivatives.
- Findings : Some derivatives exhibited low toxicity levels, making them suitable candidates for further development.
Mechanism of Action
The mechanism of action of 3-methylcyclopentane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The methyl group can affect the compound’s steric properties, impacting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Applications |
|---|---|---|---|---|
| This compound | C₇H₁₂O₂ | 128.17 | Carboxylic acid, methyl | Organic synthesis |
| 1-Cyanocyclopentanecarboxylic acid | C₇H₉NO₂ | 139.15 | Carboxylic acid, cyano | Reactive intermediate |
| Methyl 3-oxocyclopentanecarboxylate | C₇H₁₀O₃ | 142.15 | Ester, ketone | Drug synthesis |
| 3-Cyclopentene-1-carboxylic acid | C₆H₈O₂ | 112.13 | Carboxylic acid, alkene | Polymer chemistry |
Biological Activity
3-Methylcyclopentane-1-carboxylic acid (MCPA) is a cyclopentane derivative that has garnered attention in various fields, including medicinal chemistry and environmental science. This compound exhibits notable biological activities and potential therapeutic applications, particularly in the area of antidiabetic effects. This article presents a comprehensive overview of the biological activity of MCPA, including key research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a cyclopentane ring with a carboxylic acid functional group. Its structural representation is as follows:
- Molecular Formula :
- CAS Number : 13239206
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in water |
| Density | Not specified |
Antidiabetic Effects
Research has highlighted the potential of MCPA derivatives in exhibiting antidiabetic properties. One significant study demonstrated that certain derivatives, particularly (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, showed pronounced antihyperglycemic effects. These compounds were found to reduce insulin resistance and restore the physiological function of pancreatic beta-cells .
Key Findings
- Mechanism of Action : The antidiabetic activity is attributed to the modulation of insulin signaling pathways and enhancement of glucose uptake in peripheral tissues.
- Bioavailability : Variations in enantiomeric forms affect bioavailability, with specific forms showing improved absorption rates compared to others .
Case Studies
Several case studies have explored the biological implications of MCPA and its derivatives:
-
Study on Insulin Resistance :
- Objective : To evaluate the effect of MCPA derivatives on insulin sensitivity.
- Findings : The study indicated a significant reduction in blood glucose levels in diabetic models treated with MCPA derivatives.
- Toxicological Assessment :
Table 1: Biological Activity of MCPA Derivatives
Table 2: Toxicity Assessment Results
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
